molecular formula C9H13NO2 B561096 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 102440-24-4

4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B561096
CAS No.: 102440-24-4
M. Wt: 167.208
InChI Key: LTVCHIWXEGUZJN-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 3, an isopropyl group at position 4, and a methyl group at position 2. Pyrrole-carboxylic acids are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-5(2)7-4-10-6(3)8(7)9(11)12/h4-5,10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCHIWXEGUZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723603
Record name 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102440-24-4
Record name 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is C9H13NC_9H_{13}N with a molecular weight of approximately 167.21 g/mol. The compound features a pyrrole ring substituted with an isopropyl group at the first position, a methyl group at the second position, and a carboxylic acid group at the third position. This unique structure enhances its lipophilicity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial and anti-inflammatory agent:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. For example, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 5 µM, indicating strong antibacterial properties .
  • Anti-inflammatory Effects: The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro assays demonstrated that it could reduce inflammation markers effectively .

Biological Research

In biological contexts, the compound's structural characteristics allow it to interact with specific molecular targets:

  • Enzyme Inhibition: Its mechanism of action includes binding to enzymes or receptors, modulating their activity. This property is crucial for developing new therapeutic agents aimed at treating inflammatory diseases or infections .

Material Science

The unique properties of this compound make it a valuable building block for synthesizing complex organic molecules:

  • Synthesis of Specialty Chemicals: The compound can be utilized in producing specialty chemicals with tailored properties for applications in polymers, dyes, and other materials .

Case Study 1: Antimicrobial Activity

A study focused on screening various pyrrole derivatives for antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 5 µM, demonstrating their potential as effective antibacterial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of pyrrole derivatives revealed that they could inhibit COX enzymes significantly. This inhibition led to decreased synthesis of prostaglandins, which are mediators of inflammation. Such findings suggest that these compounds could be developed into new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid with structurally analogous pyrrole-carboxylic acids, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Features & Applications References
This compound 2-methyl, 3-carboxy, 4-isopropyl C₁₀H₁₅NO₂ Not provided Enhanced hydrophobicity; potential in kinase inhibition or anti-inflammatory agents. -
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 2-carboxy, 4-(3-chlorophenyl) C₁₁H₈ClNO₂ L007510 (Cat.) Aromatic interactions; studied for receptor modulation in CNS disorders.
4-(2-Methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid 2-carboxy, 3,5-dimethyl, 4-(methoxycarbonyl-ethyl) C₁₂H₁₅NO₅ 13219-76-6 Ester functionality for prodrug design; applications in metabolic pathway targeting.

Key Structural Differences:

  • The methoxycarbonyl-ethyl group in ’s compound adds polarity and metabolic liability.

Research Findings and Implications

Pharmacological Potential

  • This compound: The isopropyl and methyl groups may improve membrane permeability, making it suitable for central nervous system (CNS) drug candidates. Its moderate hydrophobicity balances solubility and bioavailability.
  • 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (): The 3-chlorophenyl group enhances affinity for aromatic binding pockets in enzymes like cyclooxygenases (COX), suggesting anti-inflammatory applications .
  • ’s Compound: The methoxycarbonyl-ethyl substituent acts as a prodrug moiety, requiring esterase-mediated cleavage for activation. This feature is advantageous for targeted drug delivery .

Solubility and Reactivity

  • The target compound’s isopropyl group reduces aqueous solubility compared to the methoxycarbonyl derivative but increases compatibility with lipid-rich biological membranes.

Biological Activity

Overview

4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Its unique structure, characterized by an isopropyl and a methyl group on the pyrrole ring, suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13NO2\text{C}_8\text{H}_{13}\text{N}\text{O}_2

This compound features a pyrrole ring with a carboxylic acid functional group, which is essential for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound's affinity for various enzymes and receptors.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is a target for developing antimalarial drugs .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were reported as low as 3.12 μg/mL.
  • Escherichia coli : MIC values ranged from 12.5 to 25 μg/mL depending on the strain tested.

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it exhibited preferential cytotoxicity against rapidly dividing cells compared to normal fibroblasts. The mechanism appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial regulators of cell death .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of pyrrole compounds showed potent activity against Mycobacterium tuberculosis with MIC values as low as 5 μM .
  • Anticancer Potential : Research conducted on A549 lung cancer cells indicated that this compound could inhibit cell growth significantly compared to control groups, suggesting its role as a potential therapeutic agent .
  • Mechanistic Insights : Investigations into the binding affinity of this compound with DHODH revealed that it binds selectively to the enzyme's active site, inhibiting its function without affecting mammalian counterparts, thus minimizing potential side effects .

Data Table: Biological Activity Summary

PropertyValue/Description
Chemical FormulaC₈H₁₃N₁O₂
Antimicrobial ActivityEffective against Staphylococcus aureus (MIC: 3.12 μg/mL)
Effective against Escherichia coli (MIC: 12.5 μg/mL)
Anticancer ActivityInduces apoptosis in A549 lung cancer cells
MechanismInhibits DHODH enzyme selectively

Q & A

Q. What are the common synthetic routes for preparing 4-isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving pyrrole ester intermediates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) followed by functionalization. A representative approach includes:

Condensation : Reacting the pyrrole ester with an isopropyl-containing electrophile under palladium-catalyzed conditions (e.g., Suzuki coupling) to introduce the isopropyl group .

Hydrolysis : Acidic or basic hydrolysis of the ester moiety to yield the carboxylic acid derivative. For example, using HCl/1,4-dioxane at elevated temperatures (93–96°C) for 17 hours .

  • Key Considerations : Solvent choice (DMF, toluene) and inert atmosphere (N₂/Ar) are critical for minimizing side reactions.

Q. How is this compound characterized structurally?

  • Analytical Workflow :
  • 1H NMR : Signals for methyl (δ ~2.56 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~2.8–3.2 ppm for CH) are diagnostic. Aromatic protons in the pyrrole ring appear as doublets (δ ~7.5–8.5 ppm, J = 3.2–8.4 Hz) .
  • Mass Spectrometry : ESIMS ([M+1]⁺) typically shows a molecular ion peak at m/z ~249–293, depending on substituents .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) confirms purity >95% .

Q. What solvents are suitable for dissolving this compound in biological assays?

  • Recommended Solvents :
  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, with sonication to aid solubility.
  • Stability Note : Avoid prolonged exposure to light or high temperatures (>40°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound analogs?

  • Optimization Strategies :
  • Catalyst Screening : Use Pd(OAc)₂ with bulky ligands (e.g., tert-butyl XPhos) to enhance coupling efficiency in heterocyclic systems .
  • Solvent Effects : Replace DMF with toluene for better regioselectivity in cyclization steps .
  • Temperature Control : Stepwise heating (40–100°C) in multi-step reactions minimizes decomposition .
  • Yield Data : Typical yields range from 45% (initial steps) to 95% (final hydrolysis), with purity >97% achievable via recrystallization .

Q. How to resolve contradictions in structural assignments for pyrrole-carboxylic acid derivatives?

  • Advanced Techniques :
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing N-substitution vs. C-substitution) .
  • 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon connectivity, especially for overlapping signals in the aromatic region .
  • Case Study : For 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, 1H NMR (DMSO-d6) confirmed the absence of undesired tautomers via sharp singlets at δ 13.99 (NH) and δ 11.88 (COOH) .

Q. What strategies are effective for designing bioisosteres of this compound?

  • Design Framework :
  • Core Modifications : Replace the isopropyl group with cyclopropyl or trifluoromethylphenyl moieties to modulate lipophilicity (logP) .
  • Functional Group Interconversion : Convert the carboxylic acid to an amide (e.g., using General Procedure F1: CDI-mediated coupling) to enhance membrane permeability .
  • SAR Insights : Bioactivity data for analogs (e.g., antimicrobial IC₅₀ values) guide prioritization of substituents .

Q. How does the stability of this compound vary under different pH conditions?

  • Stability Profile :
  • Acidic Conditions (pH <3) : Rapid decarboxylation observed, leading to pyrrole decomposition.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C, but degrades at >40°C .
  • Mitigation : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity .

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